Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate

Description

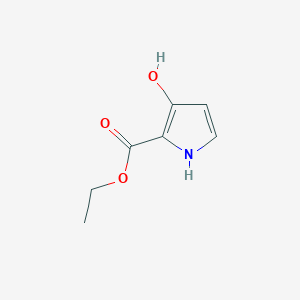

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h3-4,8-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQHIVHXOLYMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716268 | |

| Record name | Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65171-89-3 | |

| Record name | Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Hydroxy 1h Pyrrole 2 Carboxylate and Its Derivatives

De Novo Synthesis Strategies for the Pyrrole (B145914) Core

The construction of the pyrrole ring system from non-cyclic starting materials, known as de novo synthesis, is a cornerstone of heterocyclic chemistry. For a polysubstituted pyrrole like Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate, these methods must be adept at controlling the placement of multiple functional groups.

Cyclization Reactions (e.g., Paal–Knorr, Hantzsch, Clauson–Kaas)

Classic cyclization reactions provide foundational routes to the pyrrole nucleus. While direct synthesis of this compound using these named reactions is not commonly cited, their principles are frequently adapted.

The Paal-Knorr synthesis , which traditionally involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, is one of the most straightforward methods for creating pyrroles. rgmcet.edu.inorganic-chemistry.org The reaction typically proceeds under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org For the synthesis of the target compound, a specialized γ-dicarbonyl precursor would be required.

The Hantzsch pyrrole synthesis is another versatile method, generally involving the reaction of an α-haloketone with a β-ketoester and an amine (such as ammonia). nih.gov This approach is highly effective for producing a variety of substituted pyrroles.

The Clauson–Kaas synthesis offers a reliable route to N-substituted pyrroles by reacting primary amines with 2,5-dimethoxytetrahydrofuran (B146720) (DMTHF) in the presence of an acid catalyst. nih.govbeilstein-journals.org The reaction mechanism involves the hydrolysis of DMTHF to succinaldehyde, which then condenses with the amine, followed by cyclization and dehydration to form the aromatic pyrrole ring. beilstein-journals.org Various catalysts, from traditional acids like acetic acid to greener alternatives, have been employed to facilitate this transformation. nih.gov

Table 1: Overview of Classical Pyrrole Synthesis Reactions

| Reaction Name | General Reactants | Key Features |

|---|---|---|

| Paal–Knorr Synthesis | 1,4-Dicarbonyl compound + Ammonia/Primary Amine | Simple, efficient, often high-yielding. rgmcet.edu.in Sensitive to pH. organic-chemistry.org |

| Hantzsch Synthesis | α-Haloketone + β-Ketoester + Amine | Builds highly substituted pyrroles. |

| Clauson–Kaas Synthesis | 2,5-Dimethoxytetrahydrofuran + Primary Amine | Excellent for N-substituted pyrroles with unsubstituted C-H positions. beilstein-journals.org |

Multi-component Reactions for Pyrrole Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. bohrium.com These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. bohrium.comrsc.org

Several MCR strategies have been developed for the synthesis of polysubstituted pyrroles. researcher.life One notable three-component approach involves the reaction of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water, which can yield highly functionalized pyrrole derivatives. orientjchem.org Another example is a four-component reaction between cyclic 1,3-dicarbonyl compounds, β-keto esters, arylglyoxals, and amines, which proceeds under catalyst-free conditions to produce polysubstituted pyrroles. semanticscholar.org These MCRs highlight a modern approach to constructing complex pyrrole structures from simple, readily available starting materials.

Condensation Reactions with Active Methylene (B1212753) Compounds

Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are crucial building blocks in organic synthesis. Their heightened acidity makes them excellent nucleophiles for condensation reactions. The Knorr pyrrole synthesis, a classic example, relies on the condensation of an α-aminocarbonyl compound with an active methylene compound like a β-ketoester. wordpress.com

More broadly, condensations involving active methylene compounds are a versatile strategy for synthesizing pyrroles. nih.govresearchgate.net For instance, a three-component condensation between isatin (B1672199) derivatives, an active methylene compound such as 5,5-dimethylcyclohexane-1,3-dione, and another heterocyclic component can produce complex spirooxindole-pyrrole systems, demonstrating the utility of this approach in modern synthetic chemistry. researchgate.net The synthesis of the target molecule, this compound, can be envisioned through the condensation of an appropriate α-amino ketone with a malonic ester derivative.

Functionalization and Derivatization of Pre-formed Pyrrole Scaffolds

An alternative to de novo synthesis is to begin with a simple, pre-formed pyrrole ring and introduce the desired functional groups in subsequent steps. This approach depends heavily on the ability to control the position of the new substituents, a concept known as regioselectivity.

Regioselective Functionalization of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, but achieving regioselective substitution can be challenging as multiple positions are susceptible to electrophilic attack. rsc.org However, modern synthetic methods have provided pathways to control the functionalization at specific carbons.

The synthesis of specifically substituted pyrroles often relies on a combination of halogenation and cross-coupling reactions. rsc.org For example, selective halogenation at a particular position on the pyrrole ring, followed by a Suzuki–Miyaura reaction, allows for the introduction of aryl groups with precise regiocontrol. rsc.org Direct C-H functionalization is an increasingly important strategy, though it can be difficult to control on the pyrrole nucleus without the use of directing groups to guide the reaction to a specific site. mdpi.com An efficient protocol for creating highly functionalized 2H-pyrroles involves the dearomative chlorination of 1H-pyrroles, followed by nucleophilic substitution, allowing for triple modification of the pyrrole core. nih.gov

Modification of Existing Hydroxyl and Carboxylate Groups

Once a molecule like this compound is synthesized, its existing functional groups can be further modified to create a library of derivatives. The hydroxyl and ethyl carboxylate moieties offer reactive handles for a variety of chemical transformations.

The hydroxyl group can undergo O-alkylation or O-acylation to produce ethers and esters, respectively. The carboxylate group is also versatile; it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or subjected to reduction. The pyrrole nitrogen can also be functionalized, for example, by introducing protecting groups like N-alkoxycarbonyl substituents, which can modify the ring's reactivity for subsequent steps such as acylation. nih.gov Such modifications are crucial for structure-activity relationship studies in medicinal chemistry and for developing new materials. For instance, biomass containing hydroxyl and carbonyl groups can be modified through polymerization with pyrrole to create advanced composite materials. acs.org

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| 3-Hydroxyl | Williamson Ether Synthesis | 3-Alkoxy-1H-pyrrole-2-carboxylate derivative |

| 3-Hydroxyl | Esterification | 3-Acyloxy-1H-pyrrole-2-carboxylate derivative |

| 2-Carboxylate | Saponification (Hydrolysis) | 3-Hydroxy-1H-pyrrole-2-carboxylic acid |

| 2-Carboxylate | Transesterification | Alternative 3-hydroxy-1H-pyrrole-2-carboxylate esters |

| 2-Carboxylate | Amidation (via acid) | 3-Hydroxy-1H-pyrrole-2-carboxamide derivative |

| 1-Amine (N-H) | Alkylation / Acylation | N-substituted this compound |

Synthesis of N-Substituted Pyrrole Derivatives

The introduction of substituents at the nitrogen atom of the pyrrole ring is a crucial modification that allows for the fine-tuning of the molecule's properties. Various methods have been developed for the N-substitution of pyrroles and their derivatives.

A highly effective method for this transformation is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often mediated by an acid catalyst. mdpi.com This approach is versatile, and numerous catalysts have been employed to improve its efficiency and environmental friendliness. For instance, low-cost and commercially available aluminas have proven effective. The use of CATAPAL 200, which possesses a high percentage of Brønsted and Lewis acid sites, facilitates the condensation and dehydration steps, affording N-substituted pyrroles in high yields (68–97%) under solvent-free conditions at 60°C. mdpi.com

Another strategy involves the reaction of primary amines with 2,5-dimethoxytetrahydrofuran. This reaction can be performed without a catalyst or solvent, particularly for anilines with both electron-donating and electron-withdrawing groups, yielding N-substituted pyrroles in 66-94% yields. researchgate.net Highly regioselective N-substitution can also be achieved using alkyl halides, sulfonyl chlorides, or benzoyl chloride in ionic liquids, which act as both solvent and promoter. organic-chemistry.org

A sustainable route to N-substituted pyrrole carboxylic acid derivatives utilizes biosourced 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds. These react efficiently with primary amines under solvent-free conditions at 50–75°C or in aqueous methanol (B129727) solutions at room temperature to produce N-substituted pyrroles in good to high yields. acs.org

The table below summarizes various conditions for the synthesis of N-substituted pyrroles.

| Reactants | Catalyst/Conditions | Yield | Reference |

| 2,5-Hexanedione, Primary Amines | Praseodymium(III) trifluoromethanesulfonate (B1224126), Solvent-free | Excellent | tandfonline.com |

| Acetonylacetone, Primary Amines | CATAPAL 200, 60°C, Solvent-free | 68-97% | mdpi.com |

| 2,5-Dimethoxytetrahydrofuran, Aromatic Amines | No catalyst, Solvent-free | 66-94% | researchgate.net |

| 3-Hydroxy-2-pyrones, Primary Amines | Solvent-free (50-75°C) or Water-Methanol (RT) | Good to High | acs.org |

| γ-Bromo-substituted γ,δ-unsaturated ketones, Amines | CuI/N,N-dimethylglycine | Good | organic-chemistry.org |

Green Chemistry Approaches in Pyrrole Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to pyrrole synthesis. tandfonline.com These approaches aim to improve sustainability by using environmentally benign catalysts, alternative reaction media, and renewable resources, thereby minimizing waste. semanticscholar.orglucp.net

Catalytic Methods (e.g., Metal, Organocatalysis, Biocatalysis)

Catalysis is central to green synthetic strategies, offering pathways that are more efficient and selective than traditional methods.

Metal Catalysis: A wide array of transition metals, including gold, palladium, copper, rhodium, ruthenium, iridium, and iron, have been used to catalyze pyrrole synthesis. organic-chemistry.orgnih.gov Gold catalysts, for example, can facilitate the cyclization of α-amino ketones with alkynes. organic-chemistry.org Iridium-catalyzed reactions allow for the sustainable synthesis of pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable resources, with hydrogen gas as the only byproduct. nih.gov Manganese catalysts have been employed in a dehydrogenative coupling reaction that mimics the Knorr pyrrole synthesis, also producing hydrogen as a byproduct. organic-chemistry.org Similarly, Pd, Ru, and Fe catalysis can be combined to synthesize 2-substituted pyrroles from amines and allylic alcohols, generating only water and ethene as side-products. organic-chemistry.org

Organocatalysis: Organocatalysis provides a metal-free alternative for pyrrole synthesis, reducing concerns about metal toxicity and contamination. rsc.orgrsc.org For example, urea (B33335) can act as an organocatalyst in Paal–Knorr reactions by activating the dicarbonyl compound through hydrogen bonding. rsc.org Biomass-derived organic acids like citric acid have been used in mechanochemical (ball-milling) syntheses, offering a solvent-free and sustainable catalytic approach. lucp.net Chiral phosphoric acids derived from BINOL have been used for enantioselective cycloadditions to form complex pyrrole-containing structures. nih.govacs.org

Biocatalysis: Enzymes offer highly selective and environmentally friendly catalytic solutions. Transaminases (ATAs) can mediate the key amination step in a biocatalytic version of the Knorr pyrrole synthesis, where α-diketones react with β-keto esters. nih.gov This method allows for the selective amination to afford substituted pyrroles. nih.gov In some cases, an internal amine transfer catalyzed by a transaminase can occur without the need for an external amine donor. nih.gov Horseradish peroxidase has also been used for the biocatalytic polymerization of pyrrole in mild aqueous media. nih.gov

Solvent-Free and Aqueous Media Syntheses

Eliminating volatile organic compounds (VOCs) as solvents is a key goal of green chemistry. researchgate.netresearchgate.net

Solvent-Free Synthesis: Many pyrrole syntheses can be performed under solvent-free conditions, often with the aid of microwave irradiation or mechanochemical activation (ball milling). organic-chemistry.orgresearchgate.net The Paal-Knorr condensation of 1,4-diketones with primary amines can be efficiently carried out without a solvent, using catalysts like praseodymium(III) trifluoromethanesulfonate or simply by heating the neat reactants. mdpi.comtandfonline.com These methods are distinguished by their operational simplicity, reduced reaction times, and clean reaction profiles. mdpi.comresearchgate.net

Aqueous Media Syntheses: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. orientjchem.org The Paal-Knorr reaction can be successfully performed in water, sometimes with the aid of a surfactant like sodium dodecyl sulfate (B86663) (SDS) to form micelles that facilitate the reaction between organic substrates. organic-chemistry.orgresearchgate.net Gold-catalyzed cyclizations have been shown to work efficiently in an aqueous medium within nanomicelles. organic-chemistry.org Furthermore, some multicomponent reactions for synthesizing polysubstituted pyrroles proceed readily in water without any catalyst. orientjchem.orgresearchgate.net

The table below highlights examples of green synthesis approaches.

| Approach | Catalyst/Conditions | Reaction Medium | Key Advantage | Reference |

| Metal Catalysis | Iridium complex | Solvent or Solvent-free | Uses renewable alcohols, produces H₂ byproduct | nih.gov |

| Organocatalysis | Citric Acid | Solvent-free (Ball Milling) | Uses biomass-derived catalyst, no solvent | lucp.net |

| Biocatalysis | Transaminase (ATA) | Aqueous Buffer | High selectivity, mild conditions | nih.gov |

| Solvent-Free | Pr(OTf)₃ | Neat | High yield, operational simplicity | tandfonline.com |

| Aqueous Media | Sodium Dodecyl Sulfate (SDS) | Water | Environmentally benign, high yield | researchgate.net |

Sustainable Reagent Utilization and Waste Reduction

A cornerstone of green chemistry is the maximization of atom economy and the reduction of waste. This involves using renewable starting materials and designing reactions where most of the atoms from the reactants are incorporated into the final product. acs.org

The synthesis of N-substituted pyrrole carboxylic acids from 3-hydroxy-2-pyrones is a prime example of sustainable reagent utilization, as the pyrone starting materials can be prepared from renewable sources. acs.org The Paal-Knorr synthesis itself is an atom-economical reaction, producing only water as a byproduct. acs.org Catalytic dehydrogenative coupling reactions, which use alcohols as starting materials and release hydrogen gas, are also highly sustainable as they avoid the use of stoichiometric oxidizing agents and produce minimal waste. organic-chemistry.orgnih.gov The use of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, is another powerful strategy for waste reduction and improving efficiency in pyrrole synthesis. acs.orgbohrium.com

Stereoselective and Enantioselective Synthesis Strategies

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of complex molecules, particularly for pharmaceutical applications. Stereoselective and enantioselective strategies aim to produce a single desired stereoisomer.

One approach involves the diastereoselective reduction of a pre-existing substituted pyrrole. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.orgnih.gov The stereochemical outcome is often directed by a substituent on the pyrrole ring. acs.org

For enantioselective synthesis, chiral catalysts are employed. Organocatalytic methods have shown great promise. For example, a BINOL-derived phosphoric acid can catalyze the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes, yielding highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantioselectivity. nih.govacs.org Iridium-catalyzed asymmetric allylic dearomatization of pyrroles has been used to construct enantiomerically enriched spiro- and polycyclic derivatives. researchgate.net Another strategy involves using pyrrole-protected β-aminoalkylzinc reagents, derived from optically pure amino alcohols, which can undergo subsequent reactions to produce chiral amino-derivatives with retention of the original chirality. researchgate.net These advanced methods provide access to complex, enantiopure pyrrole-based structures that are difficult to obtain otherwise. nih.gov

Chemical Reactivity and Transformations of Ethyl 3 Hydroxy 1h Pyrrole 2 Carboxylate

Reactivity at the Pyrrole (B145914) Ring System

The pyrrole ring is an aromatic, electron-rich heterocycle that readily participates in electrophilic substitution reactions. The presence of a hydroxyl group at the C3 position further activates the ring towards electrophilic attack, while the electron-withdrawing ethyl carboxylate at C2 deactivates it and directs incoming electrophiles. The net effect of these substituents determines the regioselectivity and rate of reactions on the pyrrole core.

Electrophilic Aromatic Substitution Reactions

Due to the high electron density of the pyrrole ring, electrophilic aromatic substitution is a characteristic reaction. quora.com The reaction proceeds via a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. researchgate.net The activating, ortho-para directing nature of the hydroxyl group at C3, combined with the meta-directing (and deactivating) nature of the carboxylate at C2, suggests that electrophilic attack will be strongly favored at the C5 position, and to a lesser extent, the C4 position.

Common electrophilic substitution reactions applicable to activated pyrroles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). quimicaorganica.org For Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate, formylation is anticipated to occur preferentially at the C5 position due to the strong activating effect of the adjacent hydroxyl group. The Vilsmeier-Haack reaction is a versatile tool for introducing a functional handle that can be used in further synthetic transformations. quimicaorganica.orgrsc.org

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) to the pyrrole ring can be achieved using various halogenating agents. For instance, N-chlorosuccinimide (NCS) is commonly used for chlorination. Given the activated nature of the substrate, these reactions are expected to proceed under mild conditions, likely yielding the 5-halogenated product.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) using nitrating agents like nitric acid in the presence of a strong acid catalyst. This reaction must be conducted with care, as the electron-rich pyrrole ring is sensitive to the strongly acidic and oxidizing conditions. The product would likely be Ethyl 3-hydroxy-5-nitro-1H-pyrrole-2-carboxylate.

The table below summarizes the expected major products for the electrophilic substitution of this compound.

| Reaction Type | Reagent(s) | Expected Major Product |

| Vilsmeier-Haack | POCl₃, DMF | Ethyl 5-formyl-3-hydroxy-1H-pyrrole-2-carboxylate |

| Chlorination | N-Chlorosuccinimide (NCS) | Ethyl 5-chloro-3-hydroxy-1H-pyrrole-2-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-hydroxy-5-nitro-1H-pyrrole-2-carboxylate |

Nucleophilic Additions and Substitutions

The electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic attack. quimicaorganica.org Nucleophilic addition or substitution reactions are uncommon unless the pyrrole ring is substituted with potent electron-withdrawing groups, which decrease the electron density of the ring and make it susceptible to attack by nucleophiles. quimicaorganica.orgrsc.org

For a nucleophilic aromatic substitution (SNAr) to occur on a pyrrole ring, several conditions must typically be met:

The presence of strong electron-withdrawing groups (e.g., -NO₂) to activate the ring.

A good leaving group (e.g., a halide or a nitro group) on the ring.

The reaction is often facilitated on N-substituted pyrroles to prevent deprotonation of the N-H bond by the basic nucleophile, which would form an unreactive pyrrolide anion. rsc.org

An example from the literature shows that 2,5-dinitro-1-methylpyrrole can undergo nucleophilic substitution with piperidine (B6355638) or methoxide (B1231860) ion under mild conditions, demonstrating that such reactions are possible on highly activated pyrrole systems. rsc.org In the case of this compound, the presence of only one moderate electron-withdrawing group (the ester) and a strong electron-donating group (the hydroxyl) makes nucleophilic attack on the ring highly unfavorable.

Cycloaddition Reactions Involving the Pyrrole Core

Cycloaddition reactions provide a powerful method for constructing more complex ring systems from simple precursors. The pyrrole ring can participate in various modes of cycloaddition.

[4+2] Diels-Alder Reactions: Pyrroles are generally considered poor dienes for the Diels-Alder reaction because their aromatic stabilization energy would be lost in the resulting 7-azabicyclo[2.2.1]heptene adduct. researchgate.net Consequently, they often react with dienophiles via a Michael addition pathway instead. researchgate.net However, Diels-Alder reactions can occur under specific conditions, such as with highly reactive dienophiles or under thermal or Lewis acid catalysis. researchgate.netnih.gov The presence of electron-donating groups on the pyrrole can enhance its reactivity as a diene.

[3+2] Cycloadditions: These reactions are a common method for synthesizing pyrrole rings themselves, for instance, via the Van Leusen pyrrole synthesis, which involves the reaction of a Tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.gov Pyrrole derivatives can also act as the 2π component in cycloadditions.

[6+2] Cycloadditions: In some cases, substituted pyrroles can act as a 6π component in cycloadditions. For example, an organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been reported to yield densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govacs.org

For this compound, its participation as a diene in a Diels-Alder reaction would be challenging but might be feasible with a very reactive dienophile. Its role in other cycloaddition modes would depend on the specific reaction partners and conditions.

Reactions of the Hydroxyl Group

The hydroxyl group at the C3 position behaves similarly to a phenolic hydroxyl group, exhibiting both nucleophilic and acidic properties. It can be readily transformed into other functional groups. It is also important to note that 3-hydroxypyrroles can exist in tautomeric equilibrium with their corresponding keto forms, pyrrol-3(2H)-ones. rsc.org

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether via O-alkylation, typically under basic conditions. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether.

General Etherification Scheme:

Deprotonation: Pyrrole-OH + Base → Pyrrole-O⁻

Nucleophilic Attack: Pyrrole-O⁻ + R-X → Pyrrole-OR + X⁻

Esterification: The hydroxyl group can be acylated to form an ester. This can be achieved by reacting it with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

General Esterification Scheme (using an acid chloride): Pyrrole-OH + R-COCl → Pyrrole-O-CO-R + HCl

These reactions are fundamental for protecting the hydroxyl group or for modifying the molecule's properties. The table below outlines these transformations.

| Reaction Type | Reagent(s) | Product Type |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 3-Alkoxy-1H-pyrrole-2-carboxylate |

| Esterification | Acyl Halide (R-COCl) or Anhydride ((RCO)₂O), Base | 3-Acyloxy-1H-pyrrole-2-carboxylate |

Oxidation and Reduction Processes

The reactivity of the hydroxyl group in redox reactions is a key aspect of its chemistry.

Oxidation: The oxidation of 3-hydroxypyrroles can be complex. While secondary alcohols are typically oxidized to ketones, the 3-hydroxypyrrole system is part of an enol-like structure. Oxidation may lead to the formation of pyrrole-2,3-diones or other rearranged or decomposed products, depending on the oxidant and reaction conditions. Research on the oxidation of related hydroxyproline (B1673980) derivatives has shown that conversion to dihydropyrroles is possible, which can then be further transformed. rsc.org

Reduction: The hydroxyl group itself is not typically reducible. However, the pyrrole ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Rh) can reduce the pyrrole ring to a pyrrolidine. The specific conditions required would depend on the desired degree of reduction and the need to preserve other functional groups like the ester. The choice of catalyst and conditions is crucial to control the selectivity of the reduction.

Tautomerism and its Influence on Reactivity

This compound exists as a dynamic equilibrium of tautomeric forms, primarily the enol form (3-hydroxypyrrole) and the keto form (1H-pyrrol-3(2H)-one). This phenomenon, known as keto-enol tautomerism, is a critical determinant of the molecule's chemical behavior and reactivity. The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the nature of substituents on the pyrrole ring. rsc.orgrsc.orgresearchgate.net

The two principal tautomers are:

3-Hydroxy-1H-pyrrole (Enol form): In this form, the molecule possesses an aromatic pyrrole ring with a hydroxyl group attached at the C3 position. This tautomer exhibits reactivity characteristic of phenols, such as susceptibility to electrophilic substitution on the electron-rich aromatic ring and acidic behavior of the hydroxyl proton.

1H-Pyrrol-3(2H)-one (Keto form): This tautomer features a non-aromatic pyrrolone ring with a ketone functional group at the C3 position. Its reactivity is typical of α,β-unsaturated ketones, including susceptibility to nucleophilic attack at the carbonyl carbon and Michael addition at the C5 position.

Studies on analogous 1-substituted 3-hydroxypyrroles have shown that the keto tautomer is often favored in the solid state. rsc.orgrsc.org However, in solution, a mixture of both tautomers typically exists. rsc.org The equilibrium can be significantly influenced by the solvent; polar aprotic solvents like DMSO can stabilize the enol form through hydrogen bonding, whereas non-polar solvents may favor the keto form. rsc.orgresearchgate.net

This tautomeric duality means that this compound can react via different pathways depending on the reaction conditions and the reagents used. For instance, reactions with electrophiles may occur at the carbon atoms of the aromatic enol form, while nucleophiles are more likely to attack the carbonyl group or the β-carbon of the keto form. This complex reactivity profile makes it a versatile intermediate but also requires careful control of reaction conditions to achieve selective transformations. rsc.org

Reactions of the Ethyl Carboxylate Group

The ethyl carboxylate group at the C2 position is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of diverse pyrrole derivatives.

Hydrolysis and Transesterification Reactions

The ester group can be readily converted into a carboxylic acid or another ester, providing access to important synthetic intermediates.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding pyrrole-2-carboxylic acid under both acidic and basic conditions. orgsyn.orgchempedia.info Basic hydrolysis, or saponification, is commonly achieved by heating the ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often in a co-solvent like methanol (B129727) or ethanol (B145695). google.com The reaction proceeds via nucleophilic acyl substitution to initially form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. This transformation is a crucial step in the synthesis of many pharmaceutical compounds, including the anti-cancer drug Sunitinib, where the pyrrole carboxylic acid is a key intermediate. google.comdeepdyve.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol. While traditional acid- or base-catalyzed methods can be used, enzymatic transesterification offers a milder and more selective alternative. researchgate.netnih.govresearchgate.net Lipases, such as Novozym 435 (an immobilized Candida antarctica lipase (B570770) B), have proven highly efficient in catalyzing the transesterification of pyrrole-2-carboxylates. nih.govnih.gov These reactions are typically carried out in organic solvents at moderate temperatures. researchgate.net The efficiency of enzymatic transesterification can be optimized by controlling parameters such as the choice of lipase, solvent, temperature, and the molar ratio of substrates. researchgate.netnih.gov

| Transformation | Reagents and Conditions | Product | Ref. |

| Hydrolysis | 1. aq. KOH, Methanol, 60-70°C 2. Acid workup (e.g., HCl) | 3-Hydroxy-1H-pyrrole-2-carboxylic acid | google.com |

| Transesterification | Benzyl alcohol, Novozym 435, Toluene, 40°C | Benzyl 3-hydroxy-1H-pyrrole-2-carboxylate | nih.gov |

Amide Formation and Other Condensation Reactions

The ethyl carboxylate functionality serves as a precursor for the formation of amides, which are prevalent structures in many biologically active molecules. Amide formation typically proceeds by reacting an amine with the corresponding pyrrole-2-carboxylic acid (obtained via hydrolysis of the ester). This condensation requires a coupling agent to activate the carboxylic acid and facilitate the reaction by forming a more reactive intermediate and removing the water molecule produced. google.com

A wide array of coupling agents can be employed for this purpose. Common examples include carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), uronium/guanidinium salts like HBTU, and phosphonium (B103445) reagents. google.comnih.govacs.org In the synthesis of Sunitinib and its analogues, various coupling agents have been utilized to form the critical amide bond between the pyrrole carboxylic acid core and a diamine side chain. deepdyve.comgoogle.com For instance, cyclic alkyltriphosphonate anhydrides have been reported as effective, non-toxic coupling agents for this transformation. google.com Alternatively, direct coupling of a metal carboxylate salt (e.g., lithium 5-bromo-1H-pyrrole-2-carboxylate) with an amine using HBTU has been shown to be an efficient method, particularly for acids that are prone to decarboxylation. nih.govacs.org

| Coupling Agent | Description | Application Example | Ref. |

| EDCI | A water-soluble carbodiimide (B86325) that activates carboxylic acids. | Used in the synthesis of Sunitinib intermediates. | google.com |

| HBTU | A uronium-based coupling agent known for high efficiency and rapid reaction times. | Direct coupling of lithium pyrrole-2-carboxylate salts with amines. | nih.govacs.org |

| Cyclic Alkyltriphosphonate Anhydride | A non-toxic and effective agent for forming amide bonds. | Used in the amidation of pyrrole carboxylate compounds. | google.com |

| Organocatalyst (Resorcinarene Capsule) | A supramolecular capsule that catalyzes the direct coupling of pyrroles and isocyanates. | Sustainable, atom-economical synthesis of amidopyrroles. | nih.gov |

Reactions at the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring is another site for functionalization, allowing for the introduction of various substituents that can modulate the compound's properties or serve as handles for further synthetic elaborations.

N-Alkylation and N-Acylation

The N-H proton of the pyrrole ring is weakly acidic and can be removed by a suitable base, generating a nucleophilic pyrrolide anion. This anion can then react with electrophiles like alkyl halides or acyl halides to form N-substituted derivatives.

N-Alkylation: This reaction involves the introduction of an alkyl or aryl group onto the pyrrole nitrogen. It is typically carried out by treating the pyrrole with a base (e.g., sodium hydride, potassium carbonate) followed by an alkylating agent (e.g., an alkyl halide or tosylate). researchgate.net This method is fundamental for creating a diverse range of N-substituted pyrrole derivatives.

N-Acylation: The introduction of an acyl group onto the pyrrole nitrogen can be achieved by reaction with an acyl chloride or anhydride, usually in the presence of a base like triethylamine to neutralize the HCl byproduct. A related reaction is N-sulfonylation, where a sulfonyl group is introduced. For example, a pyrrole-2-carboxylate derivative can react with methanesulfonyl chloride in the presence of triethylamine to yield the corresponding N-methanesulfonylated product. nih.gov These N-acyl and N-sulfonyl groups can serve as protecting groups or as functional components that influence the molecule's biological activity.

Functionalization for Complex Heterocycle Formation

The pyrrole nitrogen is a strategic position for initiating cascade reactions to construct more complex, fused heterocyclic systems. By introducing a functionalized substituent onto the nitrogen, intramolecular cyclizations can be triggered to build new rings.

A notable example is the use of palladium(II)-catalyzed cascade transformations. acs.org In this approach, a pyrrole derivative is first functionalized at the nitrogen with a propargyl group (an alkyne-containing group). This N-propargylated pyrrole can then undergo a palladium-catalyzed cascade involving intramolecular cyclization and carbopalladation to generate complex fused systems such as pyrrolizine and indolizine (B1195054) heterocycles. acs.org

Similarly, N-heterocyclic carbene (NHC) catalysis can be used to construct fused systems. For instance, an N-tosyl protected o-amino aromatic aldimine can react with a bromoenal in an NHC-catalyzed cascade sequence involving Michael-Mannich-lactamization to build functionalized pyrrolo[3,2-c]quinolines with high stereoselectivity. nih.gov These advanced synthetic strategies highlight the utility of the pyrrole nitrogen as a key anchor point for assembling architecturally complex molecules from simpler precursors.

Metal-Mediated and Catalytic Transformations

The pyrrole ring and its derivatives are well-known substrates for a wide array of metal-catalyzed reactions. These transformations, which include cross-coupling reactions, C-H functionalization, and N-arylation/alkylation, are fundamental tools for the construction of complex molecular architectures. Catalysts based on palladium, copper, rhodium, and other transition metals are frequently employed to activate and functionalize the pyrrole core.

Despite the extensive research into the metal-catalyzed reactions of pyrroles, a review of the scientific literature reveals a significant lack of specific studies focusing on this compound as the starting material for such transformations. While general methodologies for the O-arylation of phenols, N-arylation of heterocycles, and C-H activation of aromatic systems are well-established, their direct application to this specific multifunctional pyrrole derivative is not extensively documented in readily accessible research.

The inherent functionalities of this compound, including the acidic N-H proton, the nucleophilic hydroxyl group, and the various C-H bonds on the pyrrole ring, theoretically make it a candidate for several metal-catalyzed reactions. For instance, the hydroxyl group could potentially undergo O-arylation or O-alkylation through reactions like the Chan-Lam or Buchwald-Hartwig couplings. Similarly, the pyrrole nitrogen could be a site for N-arylation or N-alkylation. Furthermore, the C-H bonds at positions 4 and 5 of the pyrrole ring could be targets for direct functionalization using palladium or rhodium catalysis.

However, without specific research findings, any discussion of these potential transformations remains speculative. The interplay of the different functional groups could lead to challenges in selectivity, and the electronic nature of the substituted pyrrole ring would significantly influence its reactivity in these catalytic cycles.

Due to the absence of detailed research findings on the metal-mediated and catalytic transformations of this compound, no data tables of specific reactions can be presented at this time. Further experimental investigation is required to elucidate the reactivity of this compound under various metal-catalyzed conditions and to explore its potential as a building block in synthetic chemistry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 3 Hydroxy 1h Pyrrole 2 Carboxylate Derivatives

Impact of Substituent Modifications on Chemical Reactivity and Selectivity

The reactivity and selectivity of the ethyl 3-hydroxy-1H-pyrrole-2-carboxylate core are significantly influenced by the nature and position of its substituents. The electron-rich pyrrole (B145914) ring generally favors electrophilic substitution. quora.com However, the specific outcome of a reaction can be directed by the electronic and steric effects of the groups attached to the ring.

For instance, in the synthesis of functionalized pyrroles, the presence of certain substituents can dictate the regioselectivity of subsequent reactions. The Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a derivative of the core structure, results in a mixture of 4- and 5-formylated regioisomers. nih.gov This demonstrates that even a single electron-withdrawing fluorine atom can influence the position of electrophilic attack on the pyrrole ring.

Furthermore, the synthesis of various pyrrole derivatives often relies on multi-component reactions where the substituents on the starting materials guide the assembly of the final product. rsc.orgnih.gov The Paal-Knorr synthesis, a classic method for preparing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with an amine, where the substituents on both reactants determine the final substitution pattern of the pyrrole ring.

The reactivity of the ester group at the 2-position can also be modulated. It can undergo hydrolysis to the corresponding carboxylic acid, or react with amines to form amides, providing a handle for further diversification of the scaffold. acs.org The stability and reactivity of the entire molecule are also a function of its substitution pattern, which can be fine-tuned for specific applications, such as in the development of building blocks for more complex molecules. hud.ac.ukfrontierspecialtychemicals.com

Correlation of Structural Features with Biochemical Interactions

The structural features of this compound derivatives are pivotal in determining their interactions with biological macromolecules. The pyrrole core itself can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to enzymes and receptors. bldpharm.com

The nature of the substituent at the N1-position of the pyrrole ring has been shown to be a key determinant of binding affinity and selectivity. In a series of pyrrolone derivatives targeting chemokine receptors CCR1 and CCR2, replacing a cyclohexyl group with a phenyl group at the N1-position led to a significant loss of affinity for CCR2, while only moderately affecting CCR1 affinity, thereby increasing selectivity for CCR1. acs.org

Further modifications to an N-aryl substituent can fine-tune these interactions. For example, the introduction of a para-methyl group on the N-phenyl ring resulted in a slight decrease in affinity for CCR1. acs.org Electron-donating groups, such as methoxy (B1213986), were generally not well-tolerated at either the para or meta positions of the N-phenyl ring, leading to a decrease or complete loss of affinity. acs.org Conversely, electron-withdrawing groups like trifluoromethyl at the para position of a related scaffold restored affinity for both CCR1 and CCR2. acs.org

The substituents on the pyrrole ring itself also play a critical role. In a study of pyrrole-2-carboxamide derivatives as inhibitors of mycobacterial membrane protein large 3 (MmpL3), the substituents on the pyrrole moiety were found to be crucial for activity. nih.gov Specifically, a phenyl group with electron-withdrawing substituents on the pyrrole ring was found to be optimal for metabolic stability. nih.gov

The following interactive table summarizes the impact of various substituents on the biochemical interactions of pyrrolone derivatives with chemokine receptors.

| Compound ID | N1-Substituent | R-Group on Phenyl | Receptor Target | Binding Affinity (Ki, nM) |

| 9 | Phenyl | H | CCR1 | 162 |

| 10 | Phenyl | p-Methyl | CCR1 | - (slight decrease vs 9) |

| 11 | Phenyl | p-Methoxy | CCR1 | 541 |

| 14 | Phenyl | m-Methyl | CCR1 | - (>50% displacement at 1µM) |

| 15 | Phenyl | m-Methoxy | CCR1 | - (28% displacement at 1µM) |

| 12 | Phenyl | p-Chloro | CCR2 | 207 |

| 13 | Phenyl | p-Bromo | CCR2 | 214 |

| 30 | 4-Methylphenyl | p-Chloro | CCR1 | 40 |

| 30 | 4-Methylphenyl | p-Chloro | CCR2 | ~20 |

| 31 | 4-Methylphenyl | p-Bromo | CCR1 | 24 |

| 31 | 4-Methylphenyl | p-Bromo | CCR2 | ~20 |

| 32 | 4-Methylphenyl | p-Trifluoromethyl | CCR1 | 144 |

| 32 | 4-Methylphenyl | p-Trifluoromethyl | CCR2 | 92 |

SAR in Ligand-Enzyme/Receptor Binding and Allosteric Modulation

Derivatives of this compound have emerged as potent allosteric modulators of various enzymes and G-protein coupled receptors (GPCRs). acs.orgnih.gov Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, offering a mechanism for finer control of biological activity and often leading to improved selectivity. nih.gov

A significant body of research has focused on pyrrolone derivatives as intracellular allosteric modulators of chemokine receptors, particularly CCR1 and CCR2. acs.org These receptors are involved in inflammatory responses, making them attractive therapeutic targets. The structure-activity relationship studies in this area have provided detailed insights into the molecular features required for potent and selective inhibition.

The substitution pattern on the pyrrole core is critical for allosteric modulation. For instance, the presence of a halogen atom, such as chlorine or bromine, at the para-position of an N-aryl substituent was found to be beneficial for affinity to both CCR1 and CCR2. acs.org The size and electronic nature of the substituent at various positions on the N-aryl ring can dramatically alter the binding affinity and selectivity between these two closely related receptors. acs.org An electron-donating methoxy group was found to be detrimental to binding, while an electron-withdrawing trifluoromethyl group could restore affinity. acs.org

These findings highlight the subtle interplay of steric and electronic factors in achieving potent and selective allosteric modulation. The ability to fine-tune the interaction with the allosteric binding pocket through systematic modification of the pyrrole scaffold underscores the potential of this chemical class in drug discovery.

The table below presents detailed research findings on the allosteric modulation of chemokine receptors by various pyrrolone derivatives.

| Compound | N1-Substituent | R1-Substituent (on phenyl) | R2-Substituent (on phenyl) | CCR1 Ki (nM) | CCR2 Ki (nM) |

| 6 | 4-Methylphenyl | - | - | 53 | 48 |

| 9 | Phenyl | - | - | 162 | >1000 |

| 10 | Phenyl | 4-CH3 | - | >1000 | >1000 |

| 11 | Phenyl | 4-OCH3 | - | 541 | >1000 |

| 12 | Phenyl | 4-Cl | - | 207 | 207 |

| 13 | Phenyl | 4-Br | - | 214 | 214 |

| 14 | Phenyl | 3-CH3 | - | >1000 | >1000 |

| 15 | Phenyl | 3-OCH3 | - | >1000 | >1000 |

| 30 | 4-Methylphenyl | 4-Cl | - | 40 | ~20 |

| 31 | 4-Methylphenyl | 4-Br | - | 24 | ~20 |

| 32 | 4-Methylphenyl | 4-CF3 | - | 144 | 92 |

SPR in Advanced Materials Applications

Information regarding the specific structure-property relationships of this compound derivatives in advanced materials applications is not extensively available in the provided search results. While polypyrroles, in general, are known for their conducting properties and are used in the development of functional materials, a direct and detailed analysis of how substituent modifications on the this compound core impact material properties such as conductivity, thermal stability, and morphology is not specified. researchgate.netresearchgate.netacs.org The electrochemical properties of pyrroles and their oligomers are known to be influenced by substituents, which can affect their redox potentials and the stability of their cation radicals. acs.org However, a specific correlation to the titled compound's derivatives for materials science applications is not detailed in the available literature.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of "Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate," providing detailed information about the chemical environment of each atom. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

For 3-hydroxypyrrole derivatives, the position of the hydroxyl proton signal in ¹H NMR can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding effects. The pyrrole (B145914) N-H proton typically appears as a broad singlet at a downfield chemical shift. The protons on the pyrrole ring itself exhibit characteristic chemical shifts and coupling constants that are influenced by the electronic effects of the hydroxyl and ethyl carboxylate substituents.

In ¹³C NMR, the carbon atom attached to the hydroxyl group (C-3) is expected to resonate at a significantly different chemical shift compared to the other ring carbons. The carbonyl carbon of the ethyl ester will appear at a characteristic downfield position. A study on 1-substituted and 1,2-disubstituted 3-hydroxy- and 3-alkoxy-pyrroles provides valuable reference data for predicting the chemical shifts in "this compound". rsc.org For instance, in 1-tert-butyl-3-hydroxypyrrole, the C-4, C-2, and C-5 carbons appear at approximately 97.60, 101.16, and 114.18 ppm, respectively, while the C-3 carbon is observed at 143.37 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | Broad singlet, downfield | - |

| C2-H | - | ~101-103 |

| C3-OH | Variable, broad | - |

| C4-H | ~5.5-5.7 | ~97-99 |

| C5-H | ~6.5-6.7 | ~114-116 |

| C=O | - | ~160-165 |

| -OCH₂CH₃ | Quartet, ~4.2-4.4 | ~60-62 |

| -OCH₂CH₃ | Triplet, ~1.2-1.4 | ~14-15 |

To definitively assign the proton and carbon signals and to establish the connectivity within "this compound," multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, a cross-peak would be expected between the protons at C-4 and C-5 of the pyrrole ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show correlations between the C-4 proton and C-4 carbon, the C-5 proton and C-5 carbon, and the protons of the ethyl group with their respective carbons.

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can provide insights into the structure and dynamics of "this compound" in its crystalline form. This is particularly useful for studying intermolecular interactions, such as hydrogen bonding, which can significantly influence the molecular conformation and packing in the solid state. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra of the solid material. Furthermore, ssNMR can be used to study polymorphism, where a compound may exist in different crystalline forms with distinct physical properties.

Mass Spectrometry (MS) for Molecular Weight, Fragmentation Analysis, and Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For "this compound," the nominal molecular weight is 155 g/mol . Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques used to generate the molecular ion.

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion, which in turn allows for the calculation of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte. For "this compound" (C₇H₉NO₃), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy (typically within a few parts per million).

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. Studies on the fragmentation of related pyrrole derivatives can help predict the fragmentation pathways for "this compound". nih.govresearchgate.net

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 110 | [M+H - C₂H₅OH]⁺ | Loss of ethanol (B145695) |

| 127 | [M+H - CO]⁺ | Loss of carbon monoxide |

| 82 | [M+H - C₂H₅OH - CO]⁺ | Loss of ethanol and carbon monoxide |

The fragmentation would likely be initiated by the loss of the ethyl group or the ethoxy group from the ester. Subsequent losses of carbon monoxide (CO) and other small molecules would lead to a characteristic fragmentation pattern that can be used to confirm the presence of the pyrrole ring and the substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

For "this compound," the IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding. A strong absorption band around 1680-1720 cm⁻¹ would correspond to the C=O stretching of the ester group. The C-O stretching of the ester and the C-O stretching of the hydroxyl group would appear in the 1000-1300 cm⁻¹ region. Vibrations associated with the pyrrole ring (C-H, C-N, and C=C stretching) would be observed in the fingerprint region (below 1500 cm⁻¹). Data for pyrrole-2-carboxylic acid shows characteristic IR bands that can be used for comparison. nist.govchemicalbook.com

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The C=C stretching vibrations of the pyrrole ring are expected to give rise to strong Raman signals. The symmetric stretching of the ester group may also be observable. A comprehensive vibrational analysis using both IR and Raman spectroscopy, often supported by computational calculations, can lead to a complete assignment of the fundamental vibrational modes of "this compound". A study on pyrrole-2-carboxylic acid utilized both IR and Raman spectroscopy to confirm the formation of cyclic dimers in the solid state. researchgate.net

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H/N-H Stretch | 3200-3400 (broad) | Weak |

| C-H Stretch (aromatic) | 3000-3100 | Strong |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch (ester) | 1680-1720 (strong) | Medium |

| C=C Stretch (pyrrole) | 1500-1600 | Strong |

| C-O Stretch (ester/hydroxyl) | 1000-1300 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For organic molecules with conjugated π systems, such as pyrrole derivatives, the most significant transitions are typically π → π* and n → π*. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.

In the case of this compound, the pyrrole ring constitutes the primary chromophore. The presence of the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups can influence the electronic distribution within the ring and, consequently, its UV-Vis absorption spectrum. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrrole. The lone pair of electrons on the oxygen atom can participate in resonance with the π system of the pyrrole ring, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

| Parameter | Expected Value/Range | Influencing Factors |

| λ_max | 250 - 300 nm | Extended conjugation from the pyrrole ring, hydroxyl, and carboxylate groups. |

| Molar Absorptivity (ε) | Moderate to High | The efficiency of the π → π* transition. |

| Solvent Effects | Present | The polarity of the solvent can influence the position of absorption bands (solvatochromism). |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for precise values.

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

For this compound, a single crystal X-ray diffraction study would reveal the planarity of the pyrrole ring and the orientation of the hydroxyl and ethyl carboxylate substituents. A key feature of interest would be the presence of intra- and intermolecular hydrogen bonding. The hydroxyl group and the N-H of the pyrrole ring can act as hydrogen bond donors, while the carbonyl oxygen of the ester and the hydroxyl oxygen can act as acceptors.

Although a specific crystal structure for this compound has not been reported, crystallographic studies on similar molecules, such as ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, demonstrate the prevalence of N-H···O and C-H···O hydrogen bonds, as well as π–π stacking interactions, which organize the molecules into supramolecular assemblies. researchgate.netpensoft.net For example, in the crystal structure of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, molecules are linked by weak intermolecular N—H···O hydrogen bonds, forming zig-zag chains. chemsynthesis.com

Table 2: Predicted Crystallographic Data and Intermolecular Interactions for this compound

| Parameter | Predicted Information | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric | Dependent on the molecular packing and chirality. |

| Hydrogen Bonding | Strong O-H···O and N-H···O interactions | Presence of hydroxyl, N-H, and carbonyl groups. |

| π–π Stacking | Likely present | The aromatic nature of the pyrrole ring. |

| Other Interactions | C-H···O interactions | Contribution to crystal packing stability. |

Note: This data is hypothetical and based on the crystallographic analysis of analogous pyrrole derivatives. Experimental determination is necessary to confirm the actual solid-state structure.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS, LC-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, making them essential for assessing the purity of synthesized this compound and for analyzing complex mixtures containing this molecule.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be effective. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The development of a validated RP-HPLC method is crucial for quality control, allowing for the determination of purity and the quantification of any impurities. pensoft.netpensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the hydroxyl group in this compound might necessitate derivatization to increase its volatility and thermal stability, GC-MS can provide detailed information about the molecular weight and fragmentation pattern, aiding in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of coupling the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the analysis of compounds that are not amenable to GC analysis. LC-MS can provide the molecular weight of the compound and, with tandem mass spectrometry (MS/MS), can yield structural information through fragmentation analysis. This method is highly effective for the analysis of pyrrole derivatives in complex matrices. nih.gov

Table 3: Exemplary Chromatographic Conditions for the Analysis of Pyrrole Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| RP-HPLC | C18 (e.g., 150 x 4.6 mm, 5 µm) | Acetonitrile/Water or Buffer (e.g., phosphate (B84403) buffer pH 3) | UV-Vis (e.g., at λ_max) | Purity assessment, quantification. pensoft.netpensoft.net |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (EI mode) | Identification of volatile impurities (with potential derivatization). |

| LC-MS | C18 or similar reversed-phase | Acetonitrile/Water with formic acid | Mass Spectrometer (ESI mode) | Identification and quantification in complex mixtures. nih.gov |

Note: The conditions presented are illustrative and based on methods developed for structurally related pyrrole compounds. Method optimization would be required for the specific analysis of this compound.

Computational and Theoretical Investigations of Ethyl 3 Hydroxy 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and behavior of a molecule. These theoretical methods can predict molecular geometry, orbital energies, and various reactivity descriptors.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability.

Currently, there are no specific published studies detailing the HOMO-LUMO energies or the complete molecular orbital analysis for Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate. Such an analysis would typically be performed using methods like Density Functional Theory (DFT).

Energetics and Stability of Tautomeric Forms

This compound can exist in several tautomeric forms due to the presence of the hydroxyl group and the pyrrole (B145914) ring. The most common tautomers would include the keto-enol forms. Computational studies are vital for determining the relative energies and, therefore, the stability of these different forms in various environments (gas phase or in solution).

A detailed computational analysis of the energetics and relative stabilities of the tautomers of this compound has not been found in the reviewed literature.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. The rotation around single bonds, particularly involving the ethyl ester group, gives rise to different conformers. Intermolecular interactions, especially hydrogen bonding involving the hydroxyl group and the N-H of the pyrrole ring, are critical in determining its solid-state structure and properties. While studies on related molecules like ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate show evidence of N-H···O hydrogen bonds forming chain structures, specific conformational analyses and hydrogen bonding studies for this compound are not available. nih.gov

Reaction Mechanism Studies

Understanding the mechanisms of reactions involving a compound is fundamental for optimizing synthetic routes and predicting products.

Transition State Identification and Reaction Pathway Prediction

Computational chemistry allows for the mapping of reaction pathways, including the identification of transition states and the calculation of activation energies. This is crucial for understanding how this compound might be synthesized or how it participates in further chemical transformations. For instance, in the synthesis of related pyrroles, mechanisms like photoredox [3+2] cycloadditions have been proposed and studied computationally. acs.org However, specific studies predicting reaction pathways and identifying transition states for reactions involving this compound are not documented.

Catalytic Cycle Modeling

If this compound were to be synthesized via a catalytic process, computational modeling would be used to elucidate the complete catalytic cycle. This involves studying the interaction of reactants with the catalyst, the formation of intermediates, and the regeneration of the catalyst. While catalytic syntheses for other pyrrole derivatives are known, modeling of a catalytic cycle specifically for the synthesis of this compound is not available in the current body of scientific literature.

Molecular Docking and Dynamics Simulations in Biochemical Contexts

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the potential biochemical roles of heterocyclic compounds. While direct studies on this compound are not extensively available in the reviewed literature, the application of these methods to structurally similar pyrrole derivatives provides significant insights into how this compound might interact with biological macromolecules. These simulations can predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein's active site, offering a rationale for potential therapeutic applications.

Molecular docking studies on various pyrrole derivatives have been conducted to explore their inhibitory potential against a range of enzymes. For instance, derivatives of thieno[3,2-b]pyrrole have been investigated as inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.govrsc.org These computational analyses simulate the most likely binding poses of the pyrrole compounds within the enzyme's active site and estimate the binding affinity. nih.gov Similarly, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied as potential inhibitors of p21-activated kinase 4 (PAK4), another cancer-related target. mdpi.com In such studies, the pyrrole core often serves as a scaffold, with its substituents forming key interactions—such as hydrogen bonds and hydrophobic contacts—with the amino acid residues of the target protein. mdpi.com

To refine the static picture provided by molecular docking, molecular dynamics simulations are often employed. MD simulations offer a dynamic view of the ligand-protein complex over time, providing information on the stability of the binding pose and a more accurate calculation of binding free energies. mdpi.com For example, 100-nanosecond MD simulations have been used to confirm the stability of thieno[3,2-b]pyrrole derivatives within the LSD1 active site. nih.gov These simulations can reveal the flexibility of both the ligand and the protein, highlighting conformational changes that may occur upon binding and providing a more detailed understanding of the inhibitory mechanism at a molecular level. mdpi.com The insights gained from these simulations are crucial for the rational design and optimization of new, more potent inhibitors based on the pyrrole scaffold. rsc.orgrsc.org

Illustrative Molecular Docking Data for Pyrrole Derivatives Against Various Enzyme Targets

| Compound Class | Target Enzyme | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) (Example) | Reference |

| Pyrrole-based Schiff Bases | Acetylcholinesterase (AChE) | Phe343 | -10.57 | mdpi.com |

| Pyrrole-based Schiff Bases | Monoamine Oxidase B (MAO-B) | Phe343 | Not Specified | mdpi.com |

| 3,4-dimethyl-1H-pyrrole carboxamides | Sterol 14α-demethylase (CYP51B) | Not Specified | Spontaneous Binding | researchgate.net |

| Thieno[3,2-b]pyrrole derivatives | Lysine-specific demethylase 1 (LSD1) | Asn535 | Not Specified | rsc.org |

| 7H-pyrrolo[2,3-d]pyrimidine derivatives | p21-activated kinase 4 (PAK4) | Hinge region residues | Not Specified | mdpi.com |

This table presents example data from studies on various pyrrole derivatives to illustrate the type of information obtained from molecular docking studies. The data does not pertain directly to this compound.

Spectroscopic Parameter Prediction

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules, including novel compounds like this compound. By employing methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to compute various spectroscopic parameters, including infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comwinterschool.cc These theoretical predictions serve as a powerful complement to experimental data, aiding in structural elucidation and the understanding of a molecule's electronic environment. tandfonline.comresearchgate.net

The prediction of vibrational spectra (FT-IR and Raman) is a common application of computational chemistry. Theoretical calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. tandfonline.com For example, studies on pyrrole-2-carbaldehyde have utilized DFT calculations to assign the observed experimental IR bands to specific vibrational modes, such as N-H and C=O stretching. nih.gov This approach allows for a detailed understanding of how substituent groups and intramolecular interactions, like hydrogen bonding, influence the vibrational properties of the pyrrole ring. researchgate.net The agreement between calculated and experimental spectra is often excellent, confirming the accuracy of the computed molecular structure. tandfonline.com

Similarly, the prediction of NMR spectra is a vital tool for chemical analysis. github.io Computational methods can calculate the 1H and 13C NMR chemical shifts with a high degree of accuracy. scite.airsc.org Research on a wide array of substituted pyrroles has demonstrated that theoretical chemical shifts, when properly scaled, correlate well with experimental values. scite.ai These calculations can help assign complex spectra, distinguish between isomers, and understand the electronic effects of different substituents on the pyrrole ring. nih.gov For this compound, such calculations could predict the chemical shifts for the pyrrolic protons and carbons, providing a theoretical benchmark for experimental characterization.

Illustrative Comparison of Experimental and Calculated Spectroscopic Data for Pyrrole Derivatives

| Compound | Spectroscopic Method | Experimental Value (Example) | Calculated Value (Example) | Method of Calculation (Example) | Reference |

| 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic acid | FT-IR (cm⁻¹) | 3254 (N-H stretch) | 3255 | DFT/B3LYP | tandfonline.com |

| Pyrrole-2-carbaldehyde | FT-IR (cm⁻¹) | N/A (cis conformer predicted to be dominant) | cis conformer more stable by ~15 kJ mol⁻¹ | MP2/6-311++G(d,p) | nih.gov |

| Substituted Pyrroles | ¹³C NMR (ppm) | N/A | Predicted shifts with ~0.5 ppm accuracy | Additive substituent effects | scite.airsc.org |

| Pyrrole-2-carboxylates | IR (cm⁻¹) | N/A (syn-rotamer predominates) | syn-form more stable by ~4.8 kJ mol⁻¹ | Thermochemical analysis | rsc.org |

This table includes representative data from computational studies on various pyrrole derivatives to demonstrate the predictive power of theoretical spectroscopy. The data does not pertain directly to this compound.

Biological Interactions and Mechanisms of Action Excluding Clinical Human Trial Data, Dosage, Safety, Adverse Effects

Enzyme Inhibition and Activation Studies (In vitro, mechanistic)

Currently, there are no specific in vitro studies available in the reviewed literature that detail the enzyme inhibition or activation mechanisms of Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate. While research into related pyrrole (B145914) compounds, such as pyrrole-2-carboxamides, has identified inhibitory activity against enzymes like Mycobacterial Membrane Protein Large 3 (MmpL3), this information does not directly apply to the title compound. rsc.orgnih.gov

Receptor Binding and Allosteric Modulation (Mechanistic, non-clinical)

Detailed mechanistic or non-clinical studies on the receptor binding properties or allosteric modulation effects of this compound are not found in the current body of scientific literature.

Interactions with Nucleic Acids and Proteins (Biophysical studies)

There is a lack of specific biophysical studies investigating the direct interactions of this compound with nucleic acids or proteins. Research on related structures, like pyrrole-2-carboxamides, has explored their binding to protein targets through methods like docking studies, but these findings are specific to the derivatives studied and cannot be extrapolated. nih.gov

Cellular Pathway Modulation (In vitro mechanistic studies)

No in vitro mechanistic studies detailing how this compound modulates specific cellular pathways have been identified. While related pyrrole derivatives have been shown to influence pathways such as those involving Hypoxia-Inducible Factor-1 (HIF-1), specific data for this compound is absent. nih.gov

Antimicrobial and Antifungal Activity Mechanisms (Mechanistic studies, not therapeutic efficacy)